molecular formula C10H10N4O B6123418 3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No. B6123418
M. Wt: 202.21 g/mol
InChI Key: CPPDXPMMMQITGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, commonly known as MPT, is a heterocyclic compound that belongs to the triazine family. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

MPT exerts its biological effects by inhibiting protein kinases, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and survival. MPT specifically targets the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Biochemical and Physiological Effects:
MPT has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MPT inhibits the activity of protein kinases such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. This leads to the inhibition of cell growth and induction of apoptosis. Inflammation is a complex process that involves the activation of various signaling pathways, including the NF-κB pathway. MPT has been found to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, MPT has been shown to protect neurons from oxidative stress and inflammation, thereby improving cognitive function and reducing neuronal damage.

Advantages and Limitations for Lab Experiments

MPT has several advantages for lab experiments. It is a potent inhibitor of protein kinases and has been extensively characterized for its biological effects. MPT is also relatively easy to synthesize and purify, making it a convenient tool for studying protein kinase signaling pathways. However, MPT has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, MPT has off-target effects on other enzymes and signaling pathways, which may complicate its interpretation in complex biological systems.

Future Directions

For the study of MPT include the development of novel cancer therapeutics, neuroprotective agents, and anti-inflammatory drugs.

Synthesis Methods

MPT can be synthesized by reacting 4-methylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of MPT as a white crystalline solid. The purity of MPT can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

MPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPT has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MPT has been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-10-13-9(15)6-11-14-10/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDXPMMMQITGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)amino]-1,2,4-triazin-5-ol

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